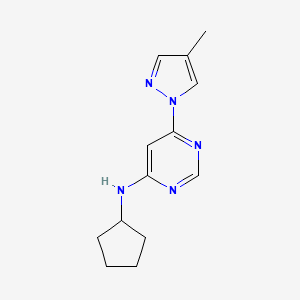

N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a compound that contains a pyrazole and a pyrimidine ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyrimidine ring. The pyrazole ring would have a methyl group attached, and the pyrimidine ring would have an amine group and a cyclopentyl group attached .Chemical Reactions Analysis

Pyrazole and pyrimidine compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry , and they can also undergo various organic reactions to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” would depend on its specific structure. Generally, pyrazole and pyrimidine compounds are stable and have moderate to high melting points .科学的研究の応用

- Pyrazole derivatives have demonstrated potent antileishmanial effects. In a recent study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolates . Compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

- Pyrazole-based compounds have also been investigated for their cytotoxic effects. While not directly related to antileishmanial or antimalarial activities, it’s worth noting that some pyrazolo[3,4-d]pyrimidines exhibit superior cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .

- The benzylic position in pyrazole derivatives can influence reactivity. For instance, benzylic halides typically react via SN2 or SN1 pathways, depending on their substitution pattern . Understanding this reactivity is crucial for designing novel compounds.

Antileishmanial Activity

Cytotoxicity Against Cancer Cells

Benzylic Position Reactivity

Structural Verification Techniques

将来の方向性

The future research directions could involve studying the biological activity of this compound, as many pyrazole and pyrimidine derivatives have shown promising biological activities . It could also involve studying its physical and chemical properties in more detail, and developing new synthetic routes to this and related compounds.

作用機序

Target of Action

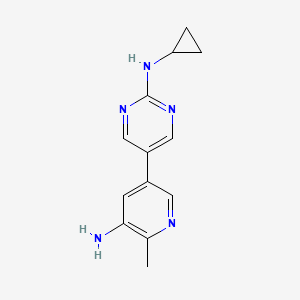

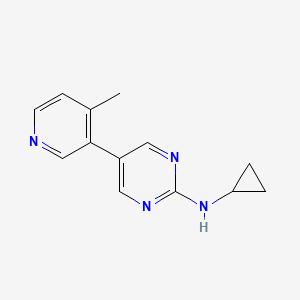

The primary target of N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound prevents these transitions, thereby halting cell cycle progression and leading to cell cycle arrest .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

特性

IUPAC Name |

N-cyclopentyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-10-7-16-18(8-10)13-6-12(14-9-15-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXKMHZRKOKNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441417.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441432.png)

![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)

![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)

![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441466.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441468.png)

![4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441470.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441472.png)

![N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide](/img/structure/B6441483.png)

![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)

![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)